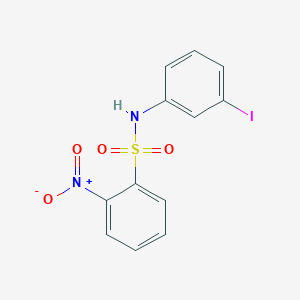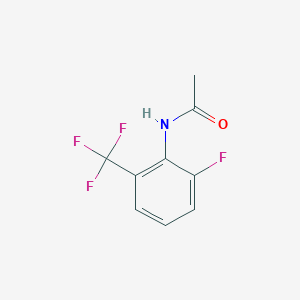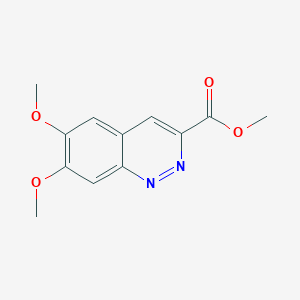
5-Butylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butylpyrazin-2(1H)-one is a chemical compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The butyl group attached to the pyrazine ring at position 5 and the keto group at position 2 make this compound unique. It has a molecular formula of C8H12N2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylamine with glyoxal in the presence of an acid catalyst to form the pyrazine ring, followed by oxidation to introduce the keto group at position 2.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
Reacting butylamine with glyoxal: under acidic conditions.
Cyclization: to form the pyrazine ring.
Oxidation: to introduce the keto group at position 2.
Purification: through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Butylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 5-butylpyrazin-2-ol.
Substitution: Formation of halogenated pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-Butylpyrazin-2(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 5-Butylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
5-Butyl-2,3-dimethylpyrazine: Similar structure but with additional methyl groups at positions 2 and 3.
2,3-Dimethyl-5-butylpyrazine: Another derivative with different substitution patterns.
Comparison:
Structural Differences: The presence of different substituents (e.g., methyl groups) can significantly alter the chemical and physical properties of the compounds.
Reactivity: The reactivity of these compounds can vary based on the substituents present on the pyrazine ring.
Applications: While all these compounds may have similar applications in flavoring and fragrance industries, their specific uses can differ based on their unique properties.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
5-butyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-7-5-10-8(11)6-9-7/h5-6H,2-4H2,1H3,(H,10,11) |
Clave InChI |
HTPIQEAXPSYASA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CNC(=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


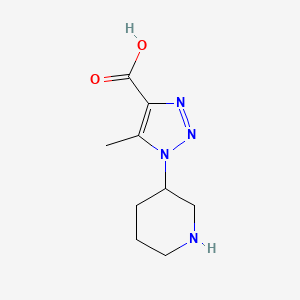
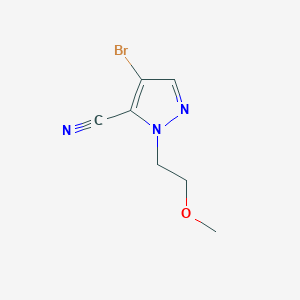
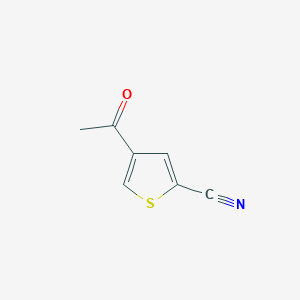
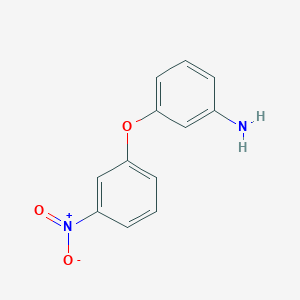
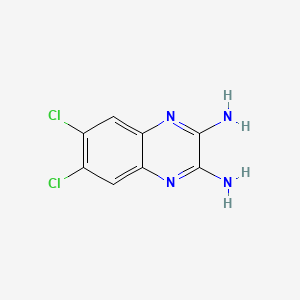
![N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B15231013.png)

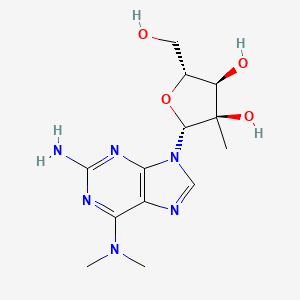
![2-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidine](/img/structure/B15231043.png)
![8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15231051.png)
